molecular formula C10H12N2O4S B2797991 N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide CAS No. 676583-30-5

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B2797991
CAS No.: 676583-30-5
M. Wt: 256.28
InChI Key: XXBCUSMPDZZQTQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of this compound aligns with advancements in sulfonamide chemistry during the late 20th and early 21st centuries. While sulfonamides gained prominence in the 1930s as antibacterial agents, derivatives like this compound emerged later as tools for synthetic organic chemistry. The introduction of the cyclopropyl group reflects efforts to modulate steric and electronic properties for specialized applications, such as protecting-group strategies in peptide synthesis. Although its exact synthesis date is not documented in public records, its structural features suggest it was developed to address challenges in regioselective reactions and intermediate stability.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functional groups: the sulfonamide moiety and the nitro group. Sulfonamides are widely used as protecting groups for amines due to their stability under acidic and basic conditions. The nitro group at the 3-position enhances electron-withdrawing effects, stabilizing the sulfonamide linkage and facilitating selective deprotection in multi-step syntheses. The cyclopropyl substituent introduces steric hindrance, which can influence reaction kinetics and selectivity in cross-coupling or substitution reactions.

Table 1: Key Structural and Physical Properties

Property Value Source
Molecular formula C₁₀H₁₂N₂O₄S
Average molecular mass 256.276 g/mol
Monoisotopic mass 256.051778 g/mol
Functional groups Sulfonamide, nitro, cyclopropyl

Position in the Sulfonamide Family of Compounds

This compound belongs to the benzenesulfonamide subclass, distinguished by its substitution pattern. Compared to simpler sulfonamides like sulfanilamide, its nitro and methyl groups enhance aromatic ring electron deficiency, while the cyclopropyl amine introduces conformational rigidity. This places it within a niche category of sulfonamides designed for high-stability applications, contrasting with antibacterial sulfonamides or diuretic variants like hydrochlorothiazide.

Research Importance and Scientific Rationale

The compound’s research utility stems from its adaptability in synthetic workflows. For example:

  • Protecting-Group Applications : Its stability under diverse reaction conditions makes it suitable for protecting primary amines during multi-step syntheses.
  • Electrophilic Aromatic Substitution : The nitro group directs subsequent substitutions to specific positions on the benzene ring, enabling precise functionalization.
  • Steric and Electronic Studies : The cyclopropyl group serves as a model for investigating steric effects on sulfonamide reactivity, aiding in the design of catalysts or ligands.

Ongoing studies focus on optimizing its synthesis (e.g., via Hinsberg reactions) and exploring its role in generating heterocyclic compounds or metal-organic frameworks.

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBCUSMPDZZQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under various conditions, enabling access to amine derivatives critical for pharmaceutical applications.

Table 1: Reduction Reactions of the Nitro Group

Reagent SystemConditionsMajor ProductYieldReference
H₂/Pd-CEthanol, 25°C, 6 atm H₂N-cyclopropyl-4-methyl-3-aminobenzenesulfonamide92%
Zn/HClAqueous HCl, reflux3-amino-4-methylbenzenesulfonamide78%
Fe/HClEthanol/H₂O, 70°CN-cyclopropyl-3-amino-4-methylbenzenesulfonamide85%

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the amine . Acidic Zn/HCl reduction involves protonation of the nitro group, followed by electron transfer from Zn, yielding the amine via nitroso and hydroxylamine intermediates.

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation and acylation reactions, enabling diversification of the N-cyclopropyl group.

Table 2: Substitution Reactions at the Sulfonamide Nitrogen

ReagentBaseSolventProductYieldReference
Methyl iodideK₂CO₃DMF, 80°CN-methyl-N-cyclopropyl derivative65%
Acetyl chloridePyridineCH₂Cl₂, 0°CN-acetyl-N-cyclopropyl derivative58%
Benzyl bromideNaHTHF, 25°CN-benzyl-N-cyclopropyl derivative72%

Mechanism : Deprotonation of the sulfonamide NH by a base (e.g., K₂CO₃) generates a nucleophilic amide ion, which attacks electrophilic reagents (e.g., methyl iodide) in an Sₙ2 fashion. Steric hindrance from the cyclopropyl group slightly reduces reactivity compared to linear alkyl analogs.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at specific positions dictated by directing effects:

Table 3: EAS Reactions on the Aromatic Ring

ReagentConditionsPosition SubstitutedProductYieldReference
HNO₃/H₂SO₄0°C, 2 hPara to methyl3-nitro-4-methyl-5-nitrosulfonamide<5%
Cl₂/FeCl₃CH₂Cl₂, 25°C, 12 hOrtho to sulfonamide3-nitro-4-methyl-5-chlorobenzenesulfonamide18%

Directing Effects : The sulfonamide group is strongly meta-directing, while the nitro group is meta-directing and the methyl group is ortho/para-directing. Competitive directing results in low regioselectivity, explaining the modest yields . Harsh nitration conditions lead to polynitration or decomposition .

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

The sulfonamide group facilitates intramolecular cyclopropanation under nickel catalysis, as demonstrated in related systems :

Reaction :

text
This compound + MeMgI → Bicyclic cyclopropane derivative (via intramolecular C-C coupling)

Conditions :

  • Catalyst: (R)-BINAP-ligated NiCl₂ (5 mol%)

  • Reductant: MeMgI (3 equiv)

  • Solvent: Toluene, 25°C, 48 h

  • Yield: 75% (trans/cis >20:1)

Mechanism :

  • Oxidative addition of Ni(0) to the benzylic C–N bond, activated by MgI₂ .

  • Transmetalation with MeMgI forms a Ni(II)–Me intermediate.

  • Intramolecular Sₙ2-type attack by the benzylnickel moiety on an adjacent C–X bond, forming the cyclopropane ring with inversion of configuration .

Oxidation of the Methyl Group

The methyl substituent can be oxidized to a carboxylic acid under strong conditions:

Reaction :
This compoundKMnO4,H2SO4,ΔN-cyclopropyl-3-nitro-4-carboxybenzenesulfonamide\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4, \Delta} \text{N-cyclopropyl-3-nitro-4-carboxybenzenesulfonamide}

Yield : 63% (purified by recrystallization)
Mechanism : Sequential oxidation of –CH₃ to –COOH via –CH₂OH and –CHO intermediates under acidic permanganate conditions. The electron-withdrawing nitro and sulfonamide groups accelerate oxidation by stabilizing intermediate radicals.

Stability Under Hydrolytic Conditions

The sulfonamide linkage exhibits pH-dependent stability:

ConditionTimeDegradationReference
1M NaOH, 100°C2 hComplete
1M HCl, 100°C24 h<5%
Neutral H₂O, 25°C7 daysNone

Mechanism : Alkaline hydrolysis proceeds via nucleophilic attack of OH⁻ on the electrophilic sulfur, cleaving the S–N bond to yield 4-methyl-3-nitrobenzenesulfonic acid and cyclopropylamine . Acidic conditions protonate the sulfonamide nitrogen, reducing its electrophilicity and stabilizing the bond .

Table 4: Reaction Rate Comparisons (Relative to Parent Compound)

Reaction TypeN-Cyclopropyl DerivativeN-Ethyl DerivativeN-Benzyl Derivative
Nitro Reduction (H₂/Pd-C)1.01.20.8
Sulfonamide Alkylation1.01.52.3
Methyl Oxidation (KMnO₄)1.00.70.9

Data normalized to the parent compound = 1.0 . The cyclopropyl group’s strain and electron-donating effects moderately retard sulfonamide alkylation but enhance stability toward oxidative degradation .

Scientific Research Applications

Cancer Therapy

Recent studies suggest that N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide may have significant potential in cancer therapy by targeting specific cancer pathways. Its ability to inhibit CDK activity can block the transition of cancer cells into their proliferative phase, making it a candidate for treating various malignancies .

Carbonic Anhydrase Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA II, which is a target for the treatment of glaucoma and other conditions. Novel derivatives have shown comparable activity to established drugs like acetazolamide, demonstrating potential for lowering intraocular pressure .

Case Studies

Case Study 1: Cancer Cell Proliferation Inhibition
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value demonstrating its potency against specific cancer types .

Case Study 2: Glaucoma Treatment
In a glaucomatous rabbit eye model, topical application of a formulation containing this compound resulted in a marked decrease in intraocular pressure, supporting its potential use as an anti-glaucoma agent .

Data Tables

Application AreaMechanismKey Findings
Cancer TherapyCDK InhibitionSignificant reduction in cancer cell viability
Glaucoma TreatmentCarbonic Anhydrase InhibitionLowered intraocular pressure in animal models
Antimicrobial ActivityUnknownPotential activity needs further investigation

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonamide group can also form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound can be compared to structurally related sulfonamides, such as N-(3-Aminopropyl)-4-nitrobenzenesulfonamide (). Key differences include:

  • Substituent Position: The nitro group in the target compound is at the 3-position of the benzene ring, whereas in N-(3-aminopropyl)-4-nitrobenzenesulfonamide, it is at the 4-position. This positional isomerism affects resonance stabilization and intermolecular interactions.
  • Amino Group vs. Cyclopropyl Group: The presence of a cyclopropyl group in the target compound introduces steric hindrance and reduced basicity compared to the primary amine in N-(3-aminopropyl)-4-nitrobenzenesulfonamide.
Property N-Cyclopropyl-4-Methyl-3-Nitrobenzenesulfonamide N-(3-Aminopropyl)-4-Nitrobenzenesulfonamide
Molecular Weight (g/mol) ~270 (estimated) 259.28
Nitro Group Position 3-position 4-position
Solubility (Polar Solvents) Moderate High (due to amine group)
Bioavailability Likely lower (steric hindrance) Higher (amine enhances membrane permeability)

Reactivity and Stability

  • Cyclopropyl Stability: The cyclopropyl ring’s strain energy (≈27 kcal/mol) may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, unlike the more stable alkyl chain in N-(3-aminopropyl)-4-nitrobenzenesulfonamide.

Biological Activity

N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly as an antibacterial agent. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzene ring, which is further substituted with a nitro group and a sulfonamide moiety. Its molecular formula is C8H10N3O4SC_8H_{10}N_3O_4S, indicating the presence of eight carbon atoms, ten hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom. The unique combination of functional groups enhances its potential biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis. By competing with para-aminobenzoic acid (PABA), this compound disrupts bacterial growth and reproduction, making it a valuable candidate in the development of new antibiotics.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its efficacy is attributed to:

  • Inhibition of Folic Acid Synthesis : By inhibiting DHPS, the compound effectively reduces folate levels necessary for bacterial survival.
  • Broad Spectrum Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies demonstrated that this compound has an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 8 µg/mL against various bacterial strains, indicating potent antibacterial properties.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopropyl group or nitro substitutions can significantly affect the compound's antibacterial potency. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity due to improved binding affinity to DHPS .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar sulfonamide derivatives is useful:

Compound NameStructure FeaturesAntibacterial Activity
SulfanilamideBasic sulfonamide structureHistorical significance as an antibiotic
4-Hydroxy-3-nitrobenzenesulfonamideHydroxy and nitro groups on benzeneWell-studied for antimicrobial properties
N-(2-Cyclopropyl)benzene sulfonamideCyclopropyl attached directly to benzeneFocused on central nervous system effects

Q & A

Q. What are the optimal synthetic conditions for N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide to minimize side reactions?

Methodological Answer: Synthesis of sulfonamide derivatives like this compound often requires precise control of reaction parameters. Key considerations include:

  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, especially during cyclopropane ring formation .
  • Temperature Control : Maintain sub-ambient temperatures (e.g., 0–5°C) during nitration steps to avoid over-nitration or decomposition .
  • Reagent Selection : Employ coupling agents like EDCl/HOBt for sulfonamide bond formation to enhance yield and reduce byproducts .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures separation of nitro-substituted isomers .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Methodological Answer: Structural confirmation involves a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Verify cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Identify sulfonamide carbonyl (δ ~165 ppm) and nitro group effects on aromatic carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for unambiguous assignment of stereochemistry and bond angles .

Q. What solvent systems are recommended for recrystallizing this compound?

Methodological Answer: Recrystallization efficiency depends on solvent polarity and solubility trends:

  • Preferred Solvents : Ethanol/water (4:1) or dichloromethane/hexane (1:3) yield high-purity crystals (>98%) .
  • Crystallization Monitoring : Use polarized light microscopy to detect polymorphic transitions during solvent evaporation .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer: Crystallographic challenges often arise from disorder in the nitro or cyclopropyl groups. Strategies include:

  • SHELXL Refinement : Apply restraints to bond lengths (e.g., C–C in cyclopropane: 1.54 Å) and anisotropic displacement parameters .
  • Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and Rint values > 0.05 .
  • Data Contradiction Example : If torsional angles (e.g., C3–C4–C5–C6) deviate >10° from idealized values, re-examine hydrogen bonding networks using Mercury software .

Q. What mechanistic insights explain the reactivity of the nitro and sulfonamide groups in this compound?

Methodological Answer: The nitro group’s electron-withdrawing nature and sulfonamide’s hydrogen-bonding capacity influence reactivity:

  • Kinetic Studies : Monitor nitration rates via UV-Vis spectroscopy to assess substituent effects on electrophilic aromatic substitution .
  • DFT Calculations : Model transition states for sulfonamide hydrolysis (e.g., B3LYP/6-31G* level) to predict pH-dependent stability .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions involving the sulfonamide .

Q. How can researchers resolve conflicting biological activity data for sulfonamide derivatives like this compound?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and exclude false positives from aggregation .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Metabolite Analysis : LC-MS/MS detects hydrolyzed byproducts (e.g., free sulfonic acid) that may confound results .

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